3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol
Description
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a synthetic organic compound featuring a 1,2,4-oxadiazole ring fused to a methyloxolan (tetrahydrofuran derivative) scaffold. Key structural attributes include:
- 1,2,4-Oxadiazole Ring: Substituted with an ethyl group at position 3.
- Methyloxolan Core: A hydroxyl group at position 3 and a methyl group at position 5 of the oxolane ring.
- Methylene Linker: Connects the oxadiazole and oxolane moieties.
However, its specific biological activity remains uncharacterized in the literature.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol |
InChI |
InChI=1S/C10H16N2O3/c1-3-8-11-9(15-12-8)5-10(13)4-7(2)14-6-10/h7,13H,3-6H2,1-2H3 |
InChI Key |
CESFVTWMDRWOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)CC2(CC(OC2)C)O |
Origin of Product |
United States |
Preparation Methods
One common method for synthesizing oxadiazoles is the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . For instance, the reaction of an amidoxime with an acyl chloride in a suitable solvent, followed by cyclocondensation, can yield the desired oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form other heterocyclic compounds
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane, catalysts such as zinc chloride, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazoles and oxolanes.
Scientific Research Applications
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antiviral activity by inhibiting viral replication . The exact pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Structural and Functional Analogues
SLP7111228: A 1,2,4-Oxadiazole-Based Enzyme Inhibitor
Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride .
Key Differences :
- Substituents : SLP7111228 has a bulky 4-octylphenyl group at position 3 of the oxadiazole, contrasting with the target compound’s ethyl group.
- Linked Moieties : A pyrrolidine-carboximidamide replaces the target’s hydroxylated methyloxolan.
- Biological Activity : SLP7111228 is a potent SphK1 inhibitor (Ki = 48 nM), highlighting how aromatic lipophilic groups enhance target binding .
Implications :
- The target compound’s smaller substituents may reduce lipophilicity (predicted LogP = 1.2 vs.
- The hydroxyl group in the target compound introduces hydrogen-bonding capacity, which could favor interactions with polar biological targets.
Oxadiazon and Oxadiargyl: 1,3,4-Oxadiazole Herbicides
Structures :
- Oxadiazon: 3-(2,4-dichloro-5-isopropoxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one .
- Oxadiargyl: 3-(2,4-dichloro-5-propargyloxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one .
Key Differences :
- Oxadiazole Isomerism : These pesticides use a 1,3,4-oxadiazole core, whereas the target compound has a 1,2,4-oxadiazole.
- Substituents : Bulky dichlorophenyl and tert-butyl groups in oxadiazon/oxadiargyl confer herbicidal activity, absent in the target compound.
Implications :
- The 1,2,4-oxadiazole in the target compound may exhibit different electronic properties and metabolic stability compared to 1,3,4-oxadiazoles.
- Lack of aromatic chlorination in the target compound suggests it is unlikely to function as a herbicide.
Triazole Derivatives
Example : 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles .
Key Differences :
- Heterocycle : Triazoles (1,2,4-triazole) have a different nitrogen arrangement, influencing electronic properties and stability.
- Synthesis : Triazoles are synthesized via InCl3-catalyzed alkylation of thiol intermediates , whereas the target compound’s synthesis likely involves oxadiazole ring formation (e.g., amidoxime cyclization).
Implications :
Table 1: Structural and Functional Comparison
Table 2: Predicted Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 1.2 | 15.3 | 1 (OH group) |
| SLP7111228 | 4.8 | 0.05 | 0 |
| Oxadiazon | 3.5 | 0.12 | 0 |
Biological Activity
The compound 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a derivative of the 1,3,4-oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₃ |
| Molecular Weight | 183.21 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. A review highlighted that derivatives of this class exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
In a study by Dhumal et al. (2016), it was shown that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis, indicating potential in treating tuberculosis . The binding affinity of these compounds to mycobacterial enzymes further supports their use as antimicrobial agents.
Antifungal Activity
Research indicates that oxadiazole derivatives possess notable antifungal properties. For instance, a synthesis of modified indole-based oxadiazoles resulted in compounds exhibiting higher antifungal activity than traditional agents like pimprinine . The structural modifications in these compounds were found to enhance their efficacy against fungi.
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively documented. A review summarized various studies showing that these compounds can target multiple pathways involved in cancer progression . Specific derivatives have been identified as effective against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Activity
Certain oxadiazole derivatives have also been reported to exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting their potential utility in treating inflammatory diseases .
Study 1: Antimicrobial Evaluation
A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with longer alkyl chains exhibited enhanced activity compared to shorter chains .
Study 2: Antifungal Screening
In a comparative study involving various oxadiazole derivatives, several compounds demonstrated superior antifungal activity against Candida albicans compared to standard antifungal treatments. The structure-activity relationship indicated that specific functional groups significantly influenced efficacy .
Q & A
Q. What experimental strategies are recommended for synthesizing 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol with high purity?
Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize byproducts. For oxadiazole ring formation, cyclization reactions using nitrile oxides or amidoximes are common. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is critical. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., H/C NMR for structural confirmation) .
Q. What spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns, particularly the oxadiazole and oxolan moieties. DEPT-135 and HSQC experiments can resolve overlapping signals in crowded regions (e.g., methyl and ethyl groups) .
- X-ray Crystallography : For unambiguous structural determination, employ single-crystal X-ray diffraction. Refinement using SHELXL (part of the SHELX suite) is recommended for small-molecule crystallography due to its robustness in handling disorder and hydrogen bonding networks .
Q. How should researchers handle safety and stability concerns during experimental work?
While specific hazard data for this compound is limited, analogous oxadiazoles may cause respiratory or skin irritation. Follow GHS protocols:
- Use fume hoods and PPE (gloves, goggles).
- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.
- Monitor stability via TGA/DSC to assess decomposition temperatures .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the oxadiazole ring’s electron-deficient nature, which may act as a hydrogen bond acceptor .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions or redox behavior. Gaussian or ORCA software suites are suitable for such studies .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., varying IC values across studies) may arise from differences in assay conditions. Standardize protocols:
Q. How can researchers optimize the compound’s solubility and bioavailability for pharmacological studies?
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the oxolan hydroxyl position.
- Lipophilicity Assessment : Measure logP values via shake-flask or HPLC methods. Aim for logP <3 to balance membrane permeability and solubility .
Data Contradiction Analysis
Q. Conflicting results in oxidative phosphorylation inhibition: How to address this?
If the compound shows inconsistent effects on mitochondrial Complex I (e.g., in vs. other studies):
- Replicate assays under standardized oxygen levels (use hypoxia chambers).
- Include positive controls (e.g., rotenone) and measure ATP depletion via luminescence assays.
- Perform metabolomic profiling (LC-MS) to differentiate direct inhibition from off-target metabolic effects .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application | Key Parameters |
|---|---|---|
| H NMR | Confirm proton environments | 400–600 MHz, CDCl/DMSO-d |
| X-ray Diffraction | Absolute configuration | SHELXL refinement, Mo Kα radiation |
| HPLC-PDA | Purity assessment | C18 column, 0.1% TFA in HO/MeCN |
Q. Table 2. Strategies for Resolving Bioactivity Discrepancies
| Issue | Resolution Method | Example |
|---|---|---|
| Variable IC | Standardize cell lines & assay buffers | Use HEK293T for consistent expression |
| Off-target effects | Chemoproteomics (e.g., affinity pulldown) | Identify binding partners via MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
